molecular formula C12H21NO3 B13288348 Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate

Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate

Cat. No.: B13288348
M. Wt: 227.30 g/mol
InChI Key: SORKXFWCDXRWCG-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and both formyl (CHO) and methyl (CH₃) substituents at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals or chiral ligands. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, while the formyl group enables further functionalization, such as condensation or reduction reactions.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h9H,5-8H2,1-4H3

InChI Key

SORKXFWCDXRWCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Key Strength Limitation Overall Yield (%)
Reductive Amination High functional group tolerance Requires pre-synthesized aldehyde 72
Oxidation Mild conditions Risk of over-oxidation 58
Cyclization Atom-economic Complex precursor synthesis 61

Scientific Research Applications

Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Derivatives

Compound Name CAS Number Molecular Formula Substituents (Position 2) Key Functional Groups
Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate Not provided C₁₂H₂₁NO₃ (inferred) Formyl (CHO), Methyl (CH₃) Boc, CHO, CH₃
Tert-butyl 2-methoxypiperidine-1-carboxylate 195964-51-3 C₁₁H₂₁NO₃ Methoxy (OCH₃) Boc, OCH₃
Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate 333986-05-3 C₁₇H₂₄N₂O₃ Hydroxy(pyridin-2-yl)methyl Boc, Pyridine, Hydroxyl

Substituent Effects :

  • Formyl vs. Methoxy : The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 2-position and enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the methoxy group in CAS 195964-51-3 is electron-donating, stabilizing adjacent carbocations and influencing ring conformation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Inferred) Tert-butyl 2-methoxypiperidine-1-carboxylate Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Boiling Point High (due to polar CHO) Moderate (lower polarity of OCH₃) High (polar pyridine and hydroxyl groups)
Solubility Moderate in polar solvents High in organic solvents (e.g., DCM, THF) Low in nonpolar solvents (hydrophilic groups)
Stability Air-sensitive (CHO oxidation) Stable under inert conditions Sensitive to moisture (hydroxyl group)

Key Observations :

  • The formyl group increases polarity and hygroscopicity compared to methoxy analogs, impacting storage and handling requirements.
  • Piperidine ring puckering (described by Cremer-Pople coordinates ) likely differs between compounds due to substituent bulk, affecting conformational flexibility and intermolecular interactions.

Research Findings and Conformational Analysis

  • Ring Puckering: The Cremer-Pople parameters predict that bulky 2-substituents (e.g., formyl and methyl) induce non-planar puckering in the piperidine ring, altering reactivity and crystal packing.
  • Crystallography : SHELX software is widely used for refining such structures, though the target compound’s crystallographic data remain uncharacterized in the provided evidence.

Biological Activity

Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is an organic compound notable for its structural complexity and potential biological activities. This article examines its biological activity, synthesis, and applications, drawing from various research findings and case studies.

Chemical Structure and Properties

Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate has a molecular formula of C_{12}H_{23}N_{1}O_{3} and a molecular weight of approximately 227.30 g/mol. The compound features a piperidine ring with a tert-butyl group, a formyl group, and a carboxylate moiety, which contribute to its unique reactivity and potential pharmacological properties .

Biological Activity Overview

While specific biological activities of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Piperidine derivatives are known for their interactions with various biological targets, including receptors and enzymes. The presence of the formyl group may enhance these interactions by providing additional sites for binding .

Potential Pharmacological Effects

Research indicates that piperidine derivatives can possess diverse activities, such as:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate.
  • Enzyme Inhibition : Compounds structurally related to this compound have demonstrated enzyme inhibitory activity, which could be explored further .

Synthesis

The synthesis of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate typically involves several steps:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl group.
  • Addition of the formyl and carboxylate groups.

This multi-step synthesis underscores the compound's complexity and potential for modification to enhance biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-formylpyrrolidine-1-carboxylateC_{11}H_{19}N_{1}O_{3}Pyrrolidine ring; slightly smaller structure
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylateC_{12}H_{24}N_{2}O_{2}Amino substitution; different pharmacological profile
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylateC_{12}H_{23}N_{1}O_{3}Hydroxy group instead of formyl; potential for different biological activity

This table illustrates how variations in structure can influence the reactivity and biological interactions of these compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives:

  • Antiviral Studies : A study on piperidine-based compounds indicated promising antiviral activities against SARS-CoV protease, highlighting the importance of structural modifications in enhancing potency .
  • Receptor Binding Studies : Research into receptor interactions has shown that piperidine derivatives can effectively bind to various receptors, influencing their therapeutic potential .
  • Inhibition Mechanisms : Studies have documented enzyme inhibition mechanisms for similar compounds, providing insights into how structural features affect binding affinity and activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves functionalization of a piperidine core. A foundational route starts with tert-butyl chloroformate reacting with 2-methylpiperidine to form a protected intermediate, followed by formylation using reagents like DMF/POCl₃. Reaction yields depend on:

  • Catalysts : Use of coupling agents (e.g., DCC/DMAP) for carboxylate formation .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during formylation .

Q. Which analytical techniques are most effective for characterizing tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the formyl and tert-butyl groups. DEPT-135 or HSQC can resolve overlapping signals in complex derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. What safety precautions are critical when handling tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
  • Storage : Store in sealed containers at 2–8°C to prevent decomposition; avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize COSY or NOESY to distinguish diastereomers or confirm stereochemical assignments .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .
  • Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize multi-step syntheses involving tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate as a key intermediate?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyl groups for amine protection, removable via TFA in dichloromethane .
  • Flow Chemistry : Continuous flow systems improve scalability and reduce reaction times for oxidation/reduction steps .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to enhance selectivity .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcomes of substitutions on the piperidine ring?

  • Methodological Answer :

  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, favoring inversion .
  • Temperature Effects : Lower temperatures (−78°C) minimize epimerization during nucleophilic additions .
  • Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can induce enantioselectivity in asymmetric syntheses .

Q. What computational tools are effective for predicting the reactivity of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) model transition states and activation energies .
  • Machine Learning : Train models on existing reaction databases to predict feasible pathways for formyl-group functionalization .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates potential bioactivity by simulating target-enzyme interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may confound activity measurements .
  • Control Experiments : Compare with structurally similar compounds to isolate the contribution of the formyl group .

Q. What experimental and computational approaches validate the mechanism of oxidation reactions involving the formyl group?

  • Methodological Answer :

  • Isotopic Labeling : Track ¹⁸O incorporation during oxidation to carboxylic acids using H₂¹⁸O₂ .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., geminal diols) .

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